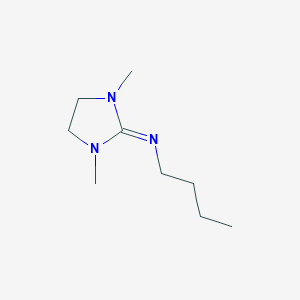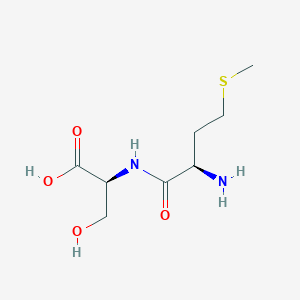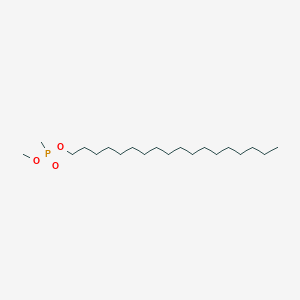
(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid is a compound that combines the structural features of chromenes and sulfonic acids. Chromenes are known for their diverse biological activities, while sulfonic acids are often used to enhance solubility and stability in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(8-bromo-2H-chromen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions include various substituted chromenes, which can have different biological and chemical properties depending on the substituents introduced .
Applications De Recherche Scientifique
(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (8-bromo-2H-chromen-2-yl)methanol involves its interaction with various molecular targets. The bromine atom and the methanol group can participate in different types of chemical interactions, including hydrogen bonding and halogen bonding. These interactions can affect the compound’s biological activity and its ability to interact with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
(8-chloro-2H-chromen-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(8-fluoro-2H-chromen-2-yl)methanol: Contains a fluorine atom instead of bromine.
(8-iodo-2H-chromen-2-yl)methanol: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in (8-bromo-2H-chromen-2-yl)methanol provides unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability .
Propriétés
Numéro CAS |
811867-62-6 |
|---|---|
Formule moléculaire |
C17H17BrO5S |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H9BrO2.C7H8O3S/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,8,12H,6H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
KOMXUEXWOTTYHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC2=C(C(=C1)Br)OC(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)

![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)

![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)



![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
